(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate
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Overview
Description
(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines and thiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate typically involves the condensation of 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde with aminothiophene-2-carboxylate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and imidazo[1,2-a]pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines and thiophenes.
Scientific Research Applications
(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-phenylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the aminothiophene-2-carboxylate moiety.
Aminothiophene-2-carboxylate: Contains the thiophene ring but lacks the imidazo[1,2-a]pyridine structure.
Uniqueness
(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate is unique due to its combination of the imidazo[1,2-a]pyridine and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C19H11ClN3O2S- |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
3-[(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methylideneamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C19H12ClN3O2S/c20-13-6-7-16-22-17(12-4-2-1-3-5-12)15(23(16)11-13)10-21-14-8-9-26-18(14)19(24)25/h1-11H,(H,24,25)/p-1 |
InChI Key |
LAEPKONHQLSXDL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=NC4=C(SC=C4)C(=O)[O-] |
Origin of Product |
United States |
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